molecular formula C14H17N5O3 B5877623 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE

Cat. No.: B5877623
M. Wt: 303.32 g/mol
InChI Key: UADCFLQVMSLGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a morpholino group and a methoxyphenyl group attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamines with aromatic aldehydes under specific conditions, often requiring catalysts or autooxidation . Another approach might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation states of the compound, while reduction could produce simpler derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to its observed effects.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADCFLQVMSLGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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